molecular formula C14H8Cl3NO2 B11824562 2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride

2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride

Cat. No.: B11824562
M. Wt: 328.6 g/mol
InChI Key: HUCURUDSQLRFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride is a chemical compound used primarily as an intermediate in the synthesis of various pharmaceuticals. It is known for its role in the production of Keto Diclofenac Sodium Salt, an impurity of Diclofenac, which is a widely used nonsteroidal anti-inflammatory drug (NSAID) and cyclooxygenase (COX) inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride typically involves the reaction of 2,6-dichloroaniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then treated with oxalyl chloride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The process also involves stringent quality control measures to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would produce an ester .

Scientific Research Applications

2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride is primarily related to its role as an intermediate in the synthesis of Diclofenac. Diclofenac works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation and pain. The addition of chlorine groups in the ortho position of the phenyl ring increases the potency of the compound by locking the ring in maximal torsion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride is unique due to its specific role as an intermediate in the synthesis of Keto Diclofenac Sodium Salt. Its structure allows for specific interactions with reagents and catalysts, making it a valuable compound in pharmaceutical synthesis .

Properties

Molecular Formula

C14H8Cl3NO2

Molecular Weight

328.6 g/mol

IUPAC Name

2-(N-(2,6-dichlorophenyl)anilino)-2-oxoacetyl chloride

InChI

InChI=1S/C14H8Cl3NO2/c15-10-7-4-8-11(16)12(10)18(14(20)13(17)19)9-5-2-1-3-6-9/h1-8H

InChI Key

HUCURUDSQLRFDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=C(C=CC=C2Cl)Cl)C(=O)C(=O)Cl

Origin of Product

United States

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